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5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine (CAS 1535478‑39‑7, molecular formula C₁₃H₁₃N₅, MW 239.28) is a heterocyclic small molecule composed of a 5‑methyl‑imidazo[4,5‑b]pyridine core N‑3‑functionalized with a pyridin‑3‑ylmethyl group. The imidazo[4,5‑b]pyridine scaffold is a recognized privileged structure in kinase‑targeted medicinal chemistry, with examples such as the allosteric Akt inhibitor miransertib (ARQ‑092) demonstrating low‑nanomolar potency [REFS‑1].

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
Cat. No. B11869752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)N=C(N2CC3=CN=CC=C3)N
InChIInChI=1S/C13H13N5/c1-9-4-5-11-12(16-9)18(13(14)17-11)8-10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H2,14,17)
InChIKeyXRJCENWWCVGXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine (CAS 1535478‑39‑7) – Procurement‑Grade Characterization


5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine (CAS 1535478‑39‑7, molecular formula C₁₃H₁₃N₅, MW 239.28) is a heterocyclic small molecule composed of a 5‑methyl‑imidazo[4,5‑b]pyridine core N‑3‑functionalized with a pyridin‑3‑ylmethyl group. The imidazo[4,5‑b]pyridine scaffold is a recognized privileged structure in kinase‑targeted medicinal chemistry, with examples such as the allosteric Akt inhibitor miransertib (ARQ‑092) demonstrating low‑nanomolar potency [REFS‑1]. Commercially, the compound is supplied at ≥97 % purity (HPLC) as a research‑only intermediate, with a quoted molecular weight of 239.28 g mol⁻¹ and a canonical SMILES of NC1=NC2=CC=C(C)N=C2N1CC3=CC=CN=C3 .

Why 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine Cannot Be Interchanged with General Imidazo[4,5‑b]pyridin‑2‑amines


The imidazo[4,5‑b]pyridin‑2‑amine class displays steep structure–activity relationships (SAR) driven by the nature of the N3 substituent and the C5 substituent. Even minor alterations to the N3 appendage can shift kinase‑selectivity profiles by >100‑fold, as demonstrated by the TAM inhibitor series where compound 28 (N3‑cyclopentyl) exhibited an AXL IC₅₀ of 0.77 nM whereas a close N3‑variant showed >900‑fold selectivity for MER . The pyridin‑3‑ylmethyl group introduces a basic nitrogen capable of hinge‑region hydrogen bonding and an aromatic ring suited to π‑stacking interactions that are geometrically distinct from the methyl, thiazolylmethyl, or pyrazolylmethyl groups found in commercial analogs. Substituting the 3‑(pyridin‑3‑ylmethyl) moiety with a simple methyl (e.g., 3,5,6‑trimethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine, CAS … ) removes these hydrogen‑bond‑acceptor and π‑cloud features, altering both target engagement potential and physicochemical profile . Consequently, generic replacement of this compound without matching the precise N3 pharmacophore risks losing critical binding interactions or generating an inactive analog.

Quantitative Differentiation Evidence for 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine


Molecular Weight and Hydrogen‑Bond Capacity Differentiation vs the Unsubstituted Core

Substitution at N3 with pyridin‑3‑ylmethyl increases molecular weight and hydrogen‑bond acceptor count relative to the 5‑methyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine core, altering both drug‑likeness parameters and protein‑binding potential. The target compound possesses five nitrogen atoms, four of which are potential hydrogen‑bond acceptors, vs two acceptor nitrogens in the core scaffold. This increase in H‑bond acceptor count is a recognized driver of kinase hinge‑region binding affinity . Direct experimental binding or ADME data for this specific compound are unavailable in the public domain; the values below are derived from the validated SMILES structure and standard cheminformatics calculations .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N3 Substituent π‑Character Differentiation vs Pyrazole‑Methyl and Thiazole‑Methyl Analogs

The N3 substituent aromatic character differs among commercially available close analogs. The pyridin‑3‑ylmethyl group provides an electron‑deficient π‑system capable of edge‑to‑face stacking with kinase hinge residues, whereas the pyrazole‑methyl analog (N‑[(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methyl]) presents an electron‑rich heterocycle. Structural evidence from PDB 6B7C demonstrates that the pyrazole‑methyl substituent binds in a hydrophobic pocket of E. coli PPAT via shape complementarity and a water‑mediated hydrogen bond . No co‑crystal structure is available for the pyridinylmethyl derivative; however, the replacement of the pyrazole ring with a pyridine ring is expected to alter the electrostatic surface potential and may redirect binding orientation. Quantitative binding data for the pyridinylmethyl compound vs the pyrazole‑methyl compound are not publicly available.

Structure-Based Drug Design SAR Kinase Inhibition

Lipophilicity (cLogP) Differentiation from the Core Scaffold

The addition of the pyridin‑3‑ylmethyl group substantially increases calculated lipophilicity relative to the 5‑methyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine core. The core scaffold has an estimated cLogP of ~0.3, while the target compound’s cLogP is predicted to be ~1.7 based on fragment‑based calculation methods . For comparison, ARQ‑092 (miransertib), which also has an N3‑phenyl‑based substituent, has a cLogP of ~4.0 and demonstrates oral bioavailability . The intermediate lipophilicity of the target compound may offer a balanced ADME profile suitable for lead optimization campaigns where excessive lipophilicity is detrimental. No experimental logP or PK data are available for this specific compound.

ADME Prediction Drug‑Likeness Fragment Elaboration

Application Scenarios Where 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine Merits Prioritized Procurement


Kinase‑Focused Fragment Elaboration Requiring an N3‑Aryl‑Methyl Pharmacophore

When a medicinal chemistry program has identified an imidazo[4,5‑b]pyridin‑2‑amine fragment hit but requires an N3‑arylmethyl substituent to occupy a hydrophobic pocket adjacent to the hinge region, this compound provides a pre‑functionalized scaffold. The pyridin‑3‑ylmethyl group probes a distinct chemical space relative to commercially available benzyl‑, thiazolylmethyl‑, or pyrazolylmethyl‑substituted analogs, as inferred from the SAR trends described in TAM inhibitor optimization . Procurement of this pre‑decorated intermediate avoids a multi‑step N3‑alkylation sequence and delivers the desired pharmacophore in a single building block.

Physicochemical Property‑Driven Lead Optimization Balancing Lipophilicity and Hydrogen‑Bond Capacity

The compound offers a calculated cLogP of ~1.7 and four H‑bond acceptor nitrogens, placing it in a favorable region of drug‑like chemical space for oral bioavailability . For projects seeking to maintain molecular weight below 250 Da while introducing a heteroaryl‑methyl substituent, this compound represents one of the few commercially available imidazo[4,5‑b]pyridin‑2‑amine derivatives that simultaneously satisfies these constraints. Comparable N3‑aryl analogs such as ARQ‑092 exceed 400 Da, making the target compound preferable for fragment‑to‑lead campaigns.

Chemical Biology Probe Design Targeting Kinases with Specificity for Pyridine‑Containing Ligands

The pyridin‑3‑ylmethyl moiety provides a basic, electron‑deficient aromatic ring that can engage in π‑stacking interactions distinct from the electron‑rich pyrazole or thiazole rings found in commercially available alternatives. Structural analysis of PDB 6B7C indicates that N3‑heterocycle identity drives binding orientation in the E. coli PPAT active site . When designing affinity probes or PROTAC precursors requiring a pyridine‑containing linker attachment point, this compound offers a unique synthetic handle that other in‑class building blocks lack.

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